dec-1-ene;sulfur dioxide

Vue d'ensemble

Description

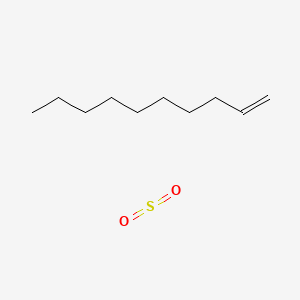

Dec-1-ene is an organic compound with the chemical formula C₁₀H₂₀. It is an alkene with a chain of ten carbon atoms and one double bond. Sulfur dioxide, on the other hand, is a chemical compound with the formula SO₂. It is a toxic gas with a pungent, irritating smell. When combined, dec-1-ene and sulfur dioxide form a compound that has significant industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dec-1-ene can be achieved through various methods, including the oligomerization of ethylene. This process involves the polymerization of ethylene in the presence of a catalyst to form higher alkenes, including dec-1-ene .

Sulfur dioxide can be produced by burning sulfur or by roasting sulfide ores such as pyrite (FeS₂). The reaction is as follows: [ \text{S} + \text{O}_2 \rightarrow \text{SO}_2 ]

Industrial Production Methods

Industrially, dec-1-ene is produced through the oligomerization of ethylene using catalysts such as Ziegler-Natta catalysts. The process involves the polymerization of ethylene to form higher alkenes, including dec-1-ene . Sulfur dioxide is produced on a large scale by burning sulfur or roasting sulfide ores .

Analyse Des Réactions Chimiques

Types of Reactions

Dec-1-ene undergoes various chemical reactions, including:

Oxidation: Dec-1-ene can be oxidized to form dec-1-ene oxide.

Hydrogenation: The double bond in dec-1-ene can be hydrogenated to form decane.

Polymerization: Dec-1-ene can undergo polymerization to form polydecene.

Sulfur dioxide can undergo reactions such as:

Oxidation: Sulfur dioxide can be further oxidized to sulfur trioxide (SO₃).

Reduction: Sulfur dioxide can be reduced to sulfur or hydrogen sulfide (H₂S).

Common Reagents and Conditions

Oxidation of Dec-1-ene: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Hydrogenation of Dec-1-ene: This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂).

Major Products Formed

Oxidation of Dec-1-ene: Dec-1-ene oxide.

Hydrogenation of Dec-1-ene: Decane.

Oxidation of Sulfur Dioxide: Sulfur trioxide (SO₃).

Reduction of Sulfur Dioxide: Sulfur or hydrogen sulfide (H₂S).

Applications De Recherche Scientifique

Chemical Synthesis

Dec-1-ene serves as a monomer in the production of polydecene, which is utilized as a lubricant and in synthetic oils. The polymerization of dec-1-ene leads to the formation of high-performance lubricants that exhibit excellent thermal stability and low volatility.

Sulfur dioxide plays a crucial role in organic synthesis as a reagent . It can react with alkenes like dec-1-ene to form sulfonyl compounds through cheletropic reactions. This property is exploited in the synthesis of cyclic sulfones, which are valuable intermediates in pharmaceuticals and agrochemicals.

Environmental Chemistry

Sulfur dioxide is extensively studied for its impact on air quality and health. It acts as an oxidizing agent , contributing to the formation of acid rain when it reacts with water vapor in the atmosphere. Research has focused on its role in respiratory diseases and environmental pollution, making it a critical subject in environmental science.

Production of Sulfuric Acid

Sulfur dioxide is primarily used as an intermediate in the production of sulfuric acid through the contact process, where it is oxidized to sulfur trioxide (SO₃) before being converted to oleum and then sulfuric acid. This process is vital for various industries, including fertilizers, petroleum refining, and metal processing.

Food Preservation

In the food industry, sulfur dioxide is utilized as a preservative to prevent spoilage and oxidation. It inhibits microbial growth and maintains the appearance of dried fruits, wines, and other perishable products. Its application extends to fumigation practices where it helps control pests in stored agricultural products.

Comparative Analysis of Applications

| Application Area | Dec-1-ene | Sulfur Dioxide |

|---|---|---|

| Chemical Synthesis | Monomer for polydecene | Reagent for sulfonyl compounds |

| Environmental Impact | Limited direct impact | Major contributor to air pollution |

| Industrial Production | Synthetic lubricants | Sulfuric acid production |

| Food Industry | N/A | Preservative and antioxidant |

Case Study 1: Use of Dec-1-ene in Lubricants

Research indicates that polydecene derived from dec-1-ene exhibits superior properties compared to traditional mineral oils. It offers enhanced thermal stability, making it suitable for high-performance applications such as automotive lubricants.

Case Study 2: Environmental Impact of Sulfur Dioxide

A study conducted by the U.S. Environmental Protection Agency highlighted sulfur dioxide's role in respiratory illnesses among urban populations. The findings emphasized the need for stringent regulations on SO₂ emissions from industrial sources.

Mécanisme D'action

The mechanism of action of dec-1-ene involves its reactivity due to the presence of a double bond. This double bond allows dec-1-ene to undergo addition reactions, such as hydrogenation and polymerization .

Sulfur dioxide exerts its effects through various mechanisms, including:

Oxidation-Reduction Reactions: Sulfur dioxide can act as both an oxidizing and reducing agent, participating in redox reactions.

Radical Reactions: Sulfur dioxide can form sulfonyl radicals, which can react with various nucleophiles, olefins, and alkynes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Octene: Similar to dec-1-ene, 1-octene is an alkene with a shorter carbon chain.

1-Dodecene: Another similar compound, 1-dodecene, has a longer carbon chain than dec-1-ene.

Sulfur Trioxide (SO₃): Similar to sulfur dioxide, sulfur trioxide is an oxidized form of sulfur.

Uniqueness

Dec-1-ene is unique due to its specific chain length, which makes it suitable for specific applications such as the production of synthetic lubricants . Sulfur dioxide is unique in its ability to act as both an oxidizing and reducing agent, making it versatile in various chemical reactions .

Activité Biologique

The compound dec-1-ene; sulfur dioxide represents a unique combination of an alkene and a gaseous sulfur compound. This article focuses on the biological activity of this compound, drawing from various research findings, case studies, and data tables to provide a comprehensive overview.

Dec-1-ene is a linear alkene with the formula , characterized by its double bond between the first and second carbon atoms. Sulfur dioxide (SO2) is a colorless gas with pungent odor, widely recognized for its role in environmental chemistry and industrial applications. The combination of these two compounds can lead to various chemical reactions that may enhance or modify their biological activities.

Table 1: Basic Properties of Dec-1-ene and Sulfur Dioxide

| Property | Dec-1-ene | Sulfur Dioxide |

|---|---|---|

| Molecular Formula | ||

| State | Liquid (at room temp) | Gas (at room temp) |

| Odor | Mildly sweet | Pungent |

| Solubility in Water | Insoluble | Soluble |

| Boiling Point | 174 °C | -10 °C |

- Antimicrobial Activity : Sulfur dioxide has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of microbial cell membranes and interference with metabolic pathways.

- Antioxidant Properties : SO2 has been shown to act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems . This property is particularly relevant in the context of cellular protection against damage from reactive oxygen species.

- Regulation of Physiological Processes : Sulfur dioxide plays a role in several physiological processes, including vasodilation and neurotransmission. It has been implicated in signaling pathways that regulate blood pressure and neuronal function .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of sulfur-containing compounds, it was found that dec-1-ene combined with sulfur dioxide exhibited enhanced antibacterial activity compared to dec-1-ene alone. The Minimum Inhibitory Concentration (MIC) values were significantly lower when SO2 was present, indicating a synergistic effect .

Case Study 2: Cellular Protection

Research conducted on mammalian cells showed that exposure to sulfur dioxide could mitigate oxidative stress induced by environmental toxins. Cells treated with SO2 demonstrated reduced levels of lipid peroxidation and improved viability compared to untreated controls .

Table 2: Antimicrobial Activity of Sulfur Compounds

| Compound | MIC (μg/mL) for S. aureus | MIC (μg/mL) for E. coli |

|---|---|---|

| Dec-1-ene | 250 | 500 |

| Dec-1-ene + SO2 | 32 | 125 |

| Diosgenin | 3.9 | 250 |

| 26-Thiodiosgenin | 1.95 | 62.5 |

Discussion

The biological activity of dec-1-ene; sulfur dioxide is multifaceted, primarily due to the unique properties imparted by the presence of sulfur in the molecular structure. The antimicrobial and antioxidant activities are particularly noteworthy, suggesting potential applications in pharmaceuticals and food preservation.

Implications for Future Research

Further studies are warranted to explore:

- The specific pathways through which sulfur dioxide exerts its biological effects.

- The potential therapeutic applications of dec-1-ene; sulfur dioxide in treating infections or oxidative stress-related diseases.

- The environmental impact and safety profile of using such compounds in various industries.

Propriétés

IUPAC Name |

dec-1-ene;sulfur dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20.O2S/c1-3-5-7-9-10-8-6-4-2;1-3-2/h3H,1,4-10H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHZVNWRLQPFLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=C.O=S=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33990-98-6 | |

| Details | Compound: 1-Decene, polymer with sulfur dioxide | |

| Record name | 1-Decene, polymer with sulfur dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33990-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

204.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33990-98-6 | |

| Record name | 1-Decene, polymer with sulfur dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.